molecular formula C23H21F3N2O4S B3706774 N-(4-ETHOXYPHENYL)-2-[(PHENYLSULFONYL)-3-(TRIFLUOROMETHYL)ANILINO]ACETAMIDE

N-(4-ETHOXYPHENYL)-2-[(PHENYLSULFONYL)-3-(TRIFLUOROMETHYL)ANILINO]ACETAMIDE

Cat. No.: B3706774
M. Wt: 478.5 g/mol
InChI Key: OTWDRGGEQPGHAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-ETHOXYPHENYL)-2-[(PHENYLSULFONYL)-3-(TRIFLUOROMETHYL)ANILINO]ACETAMIDE is a complex organic compound characterized by the presence of ethoxyphenyl, phenylsulfonyl, and trifluoromethyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the radical trifluoromethylation of carbon-centered radical intermediates . This process requires specific reaction conditions, such as the use of radical initiators and controlled temperatures.

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-ETHOXYPHENYL)-2-[(PHENYLSULFONYL)-3-(TRIFLUOROMETHYL)ANILINO]ACETAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts such as palladium on carbon. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-ETHOXYPHENYL)-2-[(PHENYLSULFONYL)-3-(TRIFLUOROMETHYL)ANILINO]ACETAMIDE is unique due to the presence of both the trifluoromethyl and phenylsulfonyl groups, which confer distinct chemical and physical properties. These groups enhance the compound’s reactivity, stability, and solubility, making it a valuable tool in various scientific and industrial applications .

Properties

IUPAC Name

2-[N-(benzenesulfonyl)-3-(trifluoromethyl)anilino]-N-(4-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21F3N2O4S/c1-2-32-20-13-11-18(12-14-20)27-22(29)16-28(33(30,31)21-9-4-3-5-10-21)19-8-6-7-17(15-19)23(24,25)26/h3-15H,2,16H2,1H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTWDRGGEQPGHAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CN(C2=CC=CC(=C2)C(F)(F)F)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21F3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(4-ETHOXYPHENYL)-2-[(PHENYLSULFONYL)-3-(TRIFLUOROMETHYL)ANILINO]ACETAMIDE
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N-(4-ETHOXYPHENYL)-2-[(PHENYLSULFONYL)-3-(TRIFLUOROMETHYL)ANILINO]ACETAMIDE
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N-(4-ETHOXYPHENYL)-2-[(PHENYLSULFONYL)-3-(TRIFLUOROMETHYL)ANILINO]ACETAMIDE
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N-(4-ETHOXYPHENYL)-2-[(PHENYLSULFONYL)-3-(TRIFLUOROMETHYL)ANILINO]ACETAMIDE

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